molecular formula C18H19NO4 B2850777 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034291-60-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2850777
CAS No.: 2034291-60-4
M. Wt: 313.353
InChI Key: JDIWSBBVMZPHLW-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzofuran ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)18(20)19-10-17(21-3)16-9-13-6-4-5-7-15(13)23-16/h4-9,17H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWSBBVMZPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The furan ring can be constructed via the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves coupling the benzofuran and furan rings through appropriate linkers and functional groups.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with similar biological activities.

    Benzothiophene: Shares structural similarities with benzofuran but contains a sulfur atom instead of oxygen.

    Furan: A basic heterocyclic compound with a five-membered ring containing oxygen.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combined benzofuran and furan rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a benzofuran moiety and a furan-3-carboxamide group. The specific arrangement of these functional groups contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzofuran structures have shown promising results in inhibiting tumor cell proliferation.

In a study evaluating various benzofuran derivatives, compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results indicated that these compounds can effectively inhibit tumor growth while exhibiting lower toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been investigated. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for bacterial replication .

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of any new compound. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound and related compounds against selected cancer cell lines:

Compound NameCell LineIC50 (µM)
This compoundA5498.5
HCC8276.3
NCI-H3587.0
Benzofuran Derivative XA54910.0
HCC8279.0
NCI-H35811.5

These values indicate that while the compound exhibits significant cytotoxicity against cancer cells, further optimization may be necessary to enhance selectivity towards tumor cells over normal cells .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Lung Cancer : A recent investigation utilized a series of benzofuran derivatives to assess their antitumor efficacy in lung cancer models. Results showed that compounds with structural similarities exhibited substantial growth inhibition in vitro, leading to further exploration in vivo.
  • Antimicrobial Research : Another study focused on the antimicrobial activity of benzofuran-based compounds against resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Q & A

Q. What are the recommended synthetic pathways for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide, and how can reaction yields be optimized?

The synthesis of this compound likely involves multi-step routes, including:

  • Coupling reactions : Amide bond formation between activated carboxylic acid derivatives (e.g., 2,5-dimethylfuran-3-carboxylic acid chloride) and amine intermediates (e.g., 2-(1-benzofuran-2-yl)-2-methoxyethylamine). This step may require catalysts like HOBt/DCC for efficient coupling .
  • Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization in solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (12–24 hours under nitrogen) to minimize side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : Confirm the presence of the methoxy group (~δ 3.3 ppm in 1^1H NMR) and benzofuran aromatic protons (δ 6.8–7.5 ppm) .
  • HPLC-MS : Verify molecular weight (e.g., m/z 397.4 [M+H]+^+) and retention time consistency under gradient elution (e.g., acetonitrile/water) .
  • FT-IR : Identify characteristic peaks for amide C=O (~1650 cm1^{-1}) and furan C-O-C (~1015 cm1^{-1}) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : The compound is stable in neutral buffers but may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions due to amide bond cleavage. Accelerated degradation studies (40°C, 75% RH) can quantify half-life .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, suggesting solid-state stability under standard storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological approaches include:

  • Analog synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or exploring halogenated benzofuran derivatives) to assess impact on target binding .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or bacterial efflux pumps .
  • Bioassay validation : Test analogs against relevant biological targets (e.g., antimicrobial MIC assays) and correlate activity with logP and polar surface area .

Q. How should researchers resolve contradictions in reported biological activity data across similar benzofuran-carboxamide derivatives?

  • Data normalization : Standardize assay conditions (e.g., bacterial strain, inoculum size) to reduce variability .
  • Meta-analysis : Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) from disparate studies to identify outliers .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to directly measure binding affinities and rule off-target effects .

Q. What in silico strategies are recommended for predicting this compound’s pharmacokinetics and toxicity?

  • ADMET prediction : Tools like SwissADME estimate properties such as:
    • Lipophilicity : Predicted logP = 3.2 (optimal for blood-brain barrier penetration) .
    • Metabolic sites : CYP3A4-mediated oxidation at the benzofuran ring (highlighted via StarDrop’s metabolite prediction module) .
  • Toxicity screening : Use ProTox-II to assess potential hepatotoxicity (e.g., alerts for reactive quinone intermediates) .

Q. How can enzymatic inhibition assays be designed to study this compound’s interaction with bacterial targets?

  • Target selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase based on structural homology to known inhibitors .
  • Assay conditions :
    • Kinetic assays : Measure IC50_{50} values under varying ATP concentrations (for ATP-dependent targets) .
    • Resistance profiling : Test against mutant bacterial strains to identify target-specific vs. broad-spectrum activity .

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